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An In-depth Technical Guide on the Core
Characteristics, Origin, and Experimental
Applications of the MT-4 Human T-Cell Leukemia
Cell Line
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the MT-4 cell line, a human T-cell leukemia line that

has become an invaluable tool in virology and cancer research, particularly in the study of

Human Immunodeficiency Virus (HIV) and Human T-cell Leukemia Virus type 1 (HTLV-1). This

document outlines the origin and key characteristics of the MT-4 cell line, presents quantitative

data in a structured format, provides detailed experimental protocols for its use, and visualizes

key biological pathways and experimental workflows.

Origin and Establishment
The MT-4 cell line was established by the co-cultivation of peripheral blood leukocytes from a

50-year-old Japanese male patient with adult T-cell leukemia (ATL) with human cord blood

lymphocytes from a male infant.[1][2] This co-cultivation resulted in the immortalization of the

cord blood-derived T-cells, which are transformed by the Human T-cell Leukemia Virus type 1

(HTLV-1) originating from the patient's cells.[3][4] Consequently, the MT-4 cell line is of human

male origin and is positive for HTLV-1.[1]
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It is important to note that some lots of MT-4 cells distributed by the NIH AIDS Reagent

Program in the past were found to be non-authentic. Therefore, it is crucial for researchers to

obtain this cell line from reputable cell banks and perform their own authentication.

Core Characteristics
MT-4 cells are lymphoblastoid in morphology and grow in suspension, often forming

characteristic cell clusters or clumps. A key feature of this cell line is its high susceptibility to

infection by HIV-1, leading to rapid and profound cytopathic effects. This characteristic has

made the MT-4 cell line a widely used model for HIV-1 research, including antiviral drug

screening and studies on viral replication and cytopathogenicity.

The HTLV-1 provirus integrated into the MT-4 genome is transcriptionally active, leading to the

expression of viral proteins, including the oncoprotein Tax. The Tax protein plays a crucial role

in the transformed phenotype of these cells by activating various cellular signaling pathways,

most notably the NF-κB pathway, which promotes cell proliferation and survival.

Quantitative Data Summary
The following tables summarize key quantitative data for the MT-4 cell line, providing a quick

reference for researchers.

Table 1: General and Culture Characteristics
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Parameter Value Reference

Cell Type T-lymphoblast

Species Homo sapiens (Human)

Gender Male

Disease
Adult T-cell Leukemia (derived

from co-culture)

HTLV-1 Status Positive

Doubling Time Approximately 30 hours

Growth Mode Suspension

Seeding Density 2-3 x 10^5 cells/mL

Saturation Density 9 x 10^5 cells/mL

Culture Medium
RPMI 1640 + 10% FBS + 2mM

L-glutamine

Culture Conditions 37°C, 5% CO2

Table 2: Immunophenotypic Profile

Surface Marker
Expression Level
(Antibody Binding Sites -
ABS)

Phenotype

CD4 ~43,434 ABS/cell CD4-positive

CD8 Not typically expressed CD8-negative

CXCR4 High HIV-1 co-receptor

Note: The ABS for CD4 is based on a study that quantified the receptor on MT-4 cells. CD8

expression is generally absent in this CD4+ T-cell line. CXCR4 is the primary co-receptor for T-

tropic (X4) HIV-1 strains and is highly expressed on MT-4 cells.
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Experimental Protocols
Cell Culture and Maintenance
Materials:

MT-4 cells

RPMI 1640 medium with L-glutamine

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (optional)

Sterile cell culture flasks (T-25, T-75)

Sterile centrifuge tubes

Hemocytometer or automated cell counter

Trypan blue solution

Protocol:

Prepare complete growth medium: RPMI 1640 supplemented with 10% heat-inactivated FBS

and optionally, 1% Penicillin-Streptomycin.

Thaw a cryopreserved vial of MT-4 cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 150-200 x g for 5-7 minutes.

Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete

growth medium.

Transfer the cell suspension to a T-25 or T-75 culture flask.
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Incubate at 37°C in a humidified atmosphere with 5% CO2.

Monitor cell density and viability every 2-3 days. When the cell density reaches 8-9 x 10^5

cells/mL, subculture the cells by splitting the culture. A split ratio of 1:2 to 1:4 is generally

recommended. To do this, transfer a portion of the cell suspension to a new flask with fresh

medium to achieve a seeding density of 2-3 x 10^5 cells/mL.

HIV-1 Infection Assay
Materials:

MT-4 cells in logarithmic growth phase

HIV-1 viral stock of known titer (e.g., TCID50/mL)

Complete growth medium

96-well flat-bottom microplates

Centrifuge for microplates

Protocol:

Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of

complete growth medium.

Prepare serial dilutions of the HIV-1 viral stock in complete growth medium.

Add 100 µL of the diluted virus to the wells containing the MT-4 cells. Include uninfected

control wells that receive 100 µL of medium only.

Incubate the plate at 37°C in a 5% CO2 incubator.

Observe the cells daily for the appearance of cytopathic effects (CPE), such as syncytia

formation (giant multi-nucleated cells) and cell death, typically visible within 3-5 days post-

infection.
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The extent of infection can be quantified by various methods, such as measuring the amount

of viral p24 antigen in the culture supernatant using an ELISA kit, or by assessing cell

viability using an MTT assay (see protocol below).

Cytotoxicity (MTT) Assay
This assay is commonly used to assess the cytopathic effect of HIV-1 infection or to screen for

the cytotoxic effects of antiviral compounds.

Materials:

MT-4 cells (infected or treated with a compound) in a 96-well plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS, sterile filtered)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

Phosphate-Buffered Saline (PBS)

Multi-well plate reader

Protocol:

After the desired incubation period for the HIV-1 infection or drug treatment, add 20 µL of the

MTT solution to each well of the 96-well plate.

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells

will reduce the yellow MTT to purple formazan crystals.

Add 100 µL of the solubilization solution to each well.

Gently pipette up and down to dissolve the formazan crystals. The plate can be left overnight

at 37°C to ensure complete solubilization.

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A

reference wavelength of 630 nm can be used to subtract background absorbance.
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Cell viability is proportional to the absorbance measured. The percentage of cell viability can

be calculated relative to the uninfected or untreated control cells.

Signaling Pathways and Experimental Workflows
HTLV-1 Tax-Induced NF-κB Signaling Pathway
The HTLV-1 Tax protein is a potent activator of the NF-κB signaling pathway, which is critical for

the proliferation and survival of HTLV-1 transformed cells like MT-4. The following diagram

illustrates the canonical NF-κB activation pathway initiated by Tax.
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HTLV-1 Tax-mediated activation of the NF-κB pathway.

Experimental Workflow for Antiviral Compound
Screening
The following diagram outlines a typical experimental workflow for screening antiviral

compounds against HIV-1 using the MT-4 cell line and an MTT-based cytotoxicity assay.
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Workflow for screening antiviral compounds using MT-4 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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